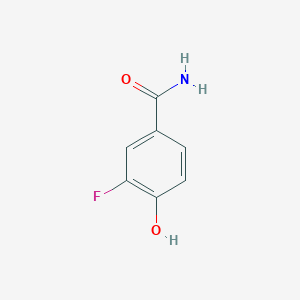

3-Fluoro-4-hydroxybenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKZEGFRTSPINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Hydroxybenzamide and Its Derivatives

Strategic Chemical Synthesis Routes

The chemical synthesis of 3-fluoro-4-hydroxybenzamide and its derivatives often involves multi-step processes that require careful control of reaction conditions to achieve desired regioselectivity and yield. Key strategies include precursor-based amidation and regioselective functionalization.

Development of Precursor-Based Amidation Reactions

The most common approach for synthesizing this compound involves the amidation of its carboxylic acid precursor, 3-fluoro-4-hydroxybenzoic acid. This transformation is a cornerstone of organic synthesis, though the direct condensation of a carboxylic acid and an amine is often challenging due to the formation of unreactive ammonium (B1175870) salts. mdpi.com To overcome this, various activating agents and catalytic systems have been developed.

Traditional methods often employ stoichiometric activating agents like thionyl chloride (SOCl₂) or coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). catalyticamidation.infomdpi.com While effective, these methods generate significant stoichiometric waste. catalyticamidation.info Consequently, the development of catalytic direct amidation reactions is a major focus of current research, aiming to improve efficiency and sustainability by producing water as the only byproduct. mdpi.comcatalyticamidation.info

Several catalytic systems have shown promise for the amidation of carboxylic acids. Boron-based catalysts, including boric acid and borate (B1201080) esters, have been successfully employed. catalyticamidation.info For instance, boronic acids can facilitate the amidation of phenylacetic acid with benzylamine, with the reaction's efficiency being sensitive to the choice of dehydrating agent and reaction conditions. mdpi.com An unprecedented DMAP-catalysed amidation of aryl carboxylic acids with organo-cyanamides has also been reported, offering a broad scope for synthesizing diverse amides. rsc.org More recently, triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids. acs.org

The synthesis of the precursor, 3-fluoro-4-hydroxybenzoic acid, can be achieved through various routes. One common method is the demethylation of 3-fluoro-4-methoxybenzoic acid using reagents like hydrogen bromide in acetic acid. prepchem.comprepchem.com 3-fluoro-4-methoxybenzoic acid itself can be synthesized from the relatively inexpensive 2-fluorophenyl acetate (B1210297) via a Fries rearrangement. researchgate.net Another approach involves the carboxylation of 4-fluorophenol (B42351) using carbon dioxide, followed by acid treatment. google.com

Table 1: Selected Catalytic Systems for Amidation of Carboxylic Acids

| Catalyst System | Reactants | Conditions | Key Features |

| Boronic Acid / Molecular Sieves | Phenylacetic acid, Benzylamine | Microwave or Kugelrohr | Yield is highly dependent on the type of molecular sieves and activation method. mdpi.com |

| DMAP / Organo-cyanamide | Aryl and alkyl carboxylic acids | - | Unusual desulfonylation/decyanation reaction model, broad scope. rsc.org |

| Triarylsilanols | Alkyl and aryl carboxylic acids, various amines | 30 mol% catalyst | First silicon-centered molecular catalysts for direct amidation. acs.org |

| Boric Acid | Carboxylic acids, Amines | - | A well-established method for amide formation. catalyticamidation.info |

| Manganese(I)-pincer-complex | Esters, Amines | 1 mol% catalyst, tBuONa, Toluene, 120°C | Applicable to a broad scope of substrates, including the synthesis of drugs like itopride. mdpi.com |

Regioselective Fluorination and Hydroxylation Approaches

The introduction of fluorine and hydroxyl groups onto the benzene (B151609) ring at specific positions is crucial for the synthesis of this compound. Regioselectivity is a significant challenge in the synthesis of substituted aromatics.

Regioselective Fluorination: The direct fluorination of aromatic C-H bonds is a powerful tool in medicinal chemistry. acs.org Electrophilic fluorinating agents like Selectfluor® are often used. beilstein-journals.org For instance, the palladium-catalyzed ortho-fluorination of benzoic acid derivatives can be achieved using a removable amide directing group, allowing for the selective synthesis of both mono- and difluorinated products. beilstein-journals.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the accelerating effect of fluorine in nucleophilic aromatic substitution (SNAr) reactions. acs.org A recently developed method for the regioselective fluorination of allenes using I(I)/I(III) catalysis with an HF source offers a pathway to propargylic fluorides, which are important motifs in bioactive molecules. nih.gov

Regioselective Hydroxylation: The position of the hydroxyl group is equally important. While direct hydroxylation methods exist, they are often less common in the synthesis of this specific compound. The synthesis of 3-fluoro-4-hydroxybenzaldehyde (B106929), a related precursor, can be achieved by demethylating 3-fluoro-4-methoxybenzaldehyde (B1294953) with hydrogen bromide, demonstrating a common strategy of introducing the hydroxyl group via a protected precursor. chemicalbook.com

The synthesis of derivatives often involves the strategic introduction of these functional groups early in the synthetic sequence. For example, starting with 4-hydroxyphenylboronic acid, fluorination can be achieved using agents like Selectfluor to produce 3-fluoro-4-hydroxyphenylboronic acid, a versatile intermediate for further reactions.

Table 2: Key Precursors for this compound Synthesis

| Precursor | CAS Number | Synthesis Note |

| 3-Fluoro-4-hydroxybenzoic acid | 403-05-4 | Often synthesized by demethylation of 3-fluoro-4-methoxybenzoic acid. prepchem.comprepchem.com |

| 3-Fluoro-4-methoxybenzoic acid | 455-67-4 | Can be prepared via Fries rearrangement of 2-fluorophenyl acetate. researchgate.net |

| 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | A building block for related structures, synthesized from 3-fluoro-4-methoxybenzaldehyde. chemicalbook.comossila.com |

| 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | An isomer that can be synthesized from 4-fluorophenol. google.comchemscene.com |

Emerging Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis is gaining traction as a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit excellent regio- and enantioselectivity, which is particularly advantageous for the synthesis of complex molecules.

While specific enzymatic pathways for the direct synthesis of this compound are not yet widely reported, the broader field of biocatalytic synthesis of aromatic compounds and amides is rapidly advancing. For instance, multi-enzyme cascades in Escherichia coli have been developed for the efficient synthesis of 4-hydroxybenzoic acid (4HBA) from L-tyrosine, achieving high conversion rates. researchgate.net This demonstrates the potential for engineering microbial cell factories for the production of substituted benzoic acids.

The enzymatic synthesis of fluorinated compounds is also an active area of research. Fluorinases, enzymes capable of forming carbon-fluorine bonds, can be used to produce valuable organofluorine compounds. nih.gov For example, 2-fluoro-3-hydroxypropionic acid has been synthesized using engineered E. coli. nih.gov The development of artificial enzymatic cascades has also enabled the synthesis of benzoic acid from L-phenylalanine. researchgate.net

Proteases are another class of enzymes used for amide bond formation through condensation reactions. nih.gov Although challenges remain in synthesizing long-chain polymers, their application in forming specific amide bonds in smaller molecules is well-established. nih.gov

The convergence of these biocatalytic approaches—the synthesis of substituted aromatic acids and the enzymatic formation of amide bonds—presents a promising future for the green synthesis of this compound and its derivatives.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Fluoro 4 Hydroxybenzamide

Investigations into Electrophilic and Nucleophilic Aromatic Transformations

Electrophilic Aromatic Substitution (EAS): The aromatic ring of 3-Fluoro-4-hydroxybenzamide is subject to electrophilic attack, with the regiochemical outcome determined by the directing effects of the existing substituents. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org The fluorine atom, while being deactivating due to its high electronegativity (inductive effect), also directs ortho and para due to resonance effects. Conversely, the amide group is a deactivating group and directs incoming electrophiles to the meta position.

The directing effects of these groups are summarized below:

-OH (at C4): Activating, ortho-, para-director.

-F (at C3): Deactivating, ortho-, para-director.

-CONH₂ (at C1): Deactivating, meta-director.

Given these competing influences, the powerful activating effect of the hydroxyl group is expected to dominate. Electrophilic substitution will preferentially occur at the positions ortho to the hydroxyl group (C3 and C5). Since the C3 position is already occupied by fluorine, the most likely sites for electrophilic attack are C2 and C6 (which is equivalent to C2) and C5. The position ortho to the hydroxyl and meta to the amide (C5) is sterically and electronically favored for many electrophilic reactions. For instance, chloramination of the related compound 3-fluoro-4-hydroxybenzoic acid leads to substitution at the position ortho to the hydroxyl group. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they bear strong electron-withdrawing groups and a good leaving group. wikipedia.org In this compound, the amide group is moderately electron-withdrawing. For an SNAr reaction to occur, the ring's electron density must be sufficiently lowered to allow attack by a nucleophile. wikipedia.orgyoutube.com

The fluorine atom is the most probable leaving group due to the high polarity of the C-F bond. youtube.com However, without additional strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the fluorine, SNAr reactions are generally unfavorable and require harsh conditions. wikipedia.org Studies on similar molecules, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, show that the fluorine atom can be displaced by various nucleophiles, highlighting the importance of activating groups for this transformation. beilstein-journals.org

Mechanistic Studies of Functional Group Interconversions (e.g., Amide, Hydroxyl, Fluorine)

The functional groups of this compound can be interconverted through various reactions.

Amide Group: The amide functional group can undergo hydrolysis under either acidic or basic conditions to yield 3-fluoro-4-hydroxybenzoic acid. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group (ammonia). The elimination of ammonia (B1221849) and final deprotonation of the carbonyl oxygen yields the carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.comyoutube.com

Base-Catalyzed Hydrolysis: This reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate from which the amide ion (a very poor leaving group) is ejected. To make this step feasible, the reaction is typically heated. The resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt, while the leaving amino group abstracts a proton from water to form ammonia. youtube.com

Hydroxyl Group: The phenolic hydroxyl group is a key site for reactivity.

Etherification: The hydroxyl group can be converted into an ether. This is often achieved by deprotonation with a base (like K₂CO₃) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (e.g., propargyl bromide), forming an ether linkage. drugfuture.com

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative, particularly under the influence of strong oxidizing agents.

Fluorine Group: As discussed under SNAr, the fluorine atom is generally unreactive towards substitution. Its replacement by other nucleophiles would require forcing conditions or the introduction of additional activating groups onto the aromatic ring. beilstein-journals.org

Protonation State Analysis and pKa Determination in Relevant Chemical Environments

The acidity and basicity of this compound are determined by its functional groups. The primary acidic site is the phenolic hydroxyl proton, while the most basic site is the carbonyl oxygen of the amide.

The pKa of the phenolic proton is influenced by the other substituents. The electron-withdrawing fluorine atom and amide group are expected to increase the acidity (lower the pKa) compared to phenol (B47542) (pKa ≈ 10). The pKa of the related 3-fluoro-4-hydroxybenzoic acid is reported to be approximately 4.23 for the carboxylic acid proton. chemicalbook.com The pKa for the phenolic proton in this class of compounds is generally higher. For example, the pKa of 4-hydroxybenzophenone (B119663) is 8.89. stenutz.eu Therefore, the pKa of the phenolic proton in this compound is estimated to be in the range of 8-9.

Under acidic conditions, protonation occurs at the most basic site. The carbonyl oxygen of the amide is more basic than the hydroxyl oxygen or the fluorine atom, so it will be protonated first. masterorganicchemistry.com

| pH Range | Dominant Species | Structure |

| Strongly Acidic (pH < 2) | Protonated Amide | |

| Weakly Acidic to Neutral (pH 2-8) | Neutral Molecule | |

| Basic (pH > 9) | Deprotonated Phenol (Phenoxide) | |

| Note: The structures are illustrative representations. |

Studies on Radical-Initiated Reactions and Oxidation Pathways

Phenolic compounds are well-known to participate in radical-initiated reactions, often acting as antioxidants by scavenging free radicals. researchgate.net The 4-hydroxyl group of this compound makes it susceptible to oxidation and radical reactions.

The primary step in a radical-initiated reaction would likely be the abstraction of the hydrogen atom from the phenolic hydroxyl group by a radical species (R•), forming a resonance-stabilized phenoxy radical.

Reaction Pathway:

Initiation: A radical initiator generates a reactive radical species.

Propagation: The radical abstracts the phenolic hydrogen from this compound, forming a phenoxy radical. This new radical can then react further.

Termination: Two radicals combine to form a stable, non-radical product. libretexts.org

Computational Chemistry and in Silico Modeling of 3 Fluoro 4 Hydroxybenzamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule based on its electronic structure. nih.gov These methods, particularly Density Functional Theory (DFT), provide precise insights into electron distribution, orbital energies, and reactivity. mdpi.comunige.ch

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.org By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can accurately calculate a variety of electronic and thermodynamic properties. mdpi.comniscpr.res.in For 3-Fluoro-4-hydroxybenzamide, DFT calculations are crucial for elucidating its stability, reactivity, and spectroscopic characteristics.

Key electronic properties determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.in A large gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. In a related compound, 3-fluorobenzamide (B1676559), the HOMO-LUMO gap was determined to be 5.521 eV, suggesting significant stability. niscpr.res.in DFT also enables the calculation of other reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which collectively provide a comprehensive profile of the molecule's reactive nature. scispace.com

Table 1: Theoretical Electronic Properties of Benzamide (B126) Derivatives Calculated by DFT This table presents typical data obtained for benzamide derivatives from DFT calculations, illustrating the expected values for this compound.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.0 to 5.5 eV | Predicts chemical reactivity and stability niscpr.res.in |

| Dipole Moment | 2.0 to 3.0 Debye | Measures molecular polarity and influences intermolecular interactions niscpr.res.in |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting molecular reactivity and intermolecular interactions, such as hydrogen bonding. nih.govdtic.mil The MEP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net These regions are typically color-coded, with red indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-poor areas, prone to nucleophilic attack). youtube.com

For this compound, the MEP analysis would likely show strong negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom, making them sites for electrophilic interaction. niscpr.res.in Conversely, the hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction and hydrogen bond donation. niscpr.res.inyoutube.com This analysis is critical for understanding how the molecule might interact with a biological receptor or other molecules. nih.gov

Density Functional Theory (DFT) Applications to Electronic Properties

Molecular Dynamics (MD) Simulations for Conformational and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment, such as solvents. nih.govnih.gov By simulating the movements of atoms and molecules, MD can predict how this compound behaves in different conditions, which is crucial for understanding its solubility, membrane permeability, and binding dynamics with target proteins. researchgate.net

Simulations can reveal the stability of different conformers of the molecule and the energetic barriers between them. When placed in a solvent like water, MD simulations can map the hydration shell around the molecule and quantify the number and lifetime of hydrogen bonds formed between the molecule and water. researchgate.net This information is vital for assessing its physicochemical properties. researchgate.net Furthermore, in drug design, MD simulations are used to study the stability of a ligand-protein complex, ensuring that the predicted binding pose from docking studies is maintained over time. researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are cornerstones of modern drug discovery, establishing a link between a molecule's chemical structure and its biological activity. mdpi.com These models use computational techniques to predict the activity of new compounds and guide the optimization of lead candidates. nih.gov

In silico profiling involves using computational methods like molecular docking and virtual screening to predict the biological targets of a compound. researchgate.net For this compound, molecular docking simulations can be performed to predict its binding affinity and orientation within the active sites of various enzymes or receptors, such as kinases, histone deacetylases (HDACs), or matrix metalloproteinases. niscpr.res.inresearchgate.net

The process involves generating a 3D model of the target protein and "docking" the this compound molecule into its binding pocket. A scoring function then estimates the binding energy, with lower values indicating a more favorable interaction. niscpr.res.in For instance, the related compound 3-fluorobenzamide showed promising binding energies against several cancer targets, including matrix metalloproteinase-2 (-6.5 Kcal∙mol⁻¹) and histone deacetylases (-6.5 Kcal∙mol⁻¹). niscpr.res.in Such studies help to hypothesize a mechanism of action and prioritize compounds for experimental testing. researchgate.net

Table 2: Representative In Silico Docking Results for Benzamide Scaffolds Against Various Protein Targets This table provides hypothetical, yet representative, docking scores based on published data for similar compounds, illustrating the potential biological targets for this compound.

| Protein Target | Target Class | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| Histone Deacetylase (HDAC) | Epigenetic Regulator | -6.0 to -7.5 | Cancer researchgate.net |

| Matrix Metalloproteinase-2 (MMP-2) | Protease | -6.0 to -7.0 | Cancer, Inflammation niscpr.res.in |

| Cyclooxygenase-2 (COX-2) | Enzyme | -7.0 to -8.5 | Inflammation, Pain |

Once a hit compound is identified, the focus shifts to optimizing its properties to transform it into a viable drug candidate. Computational models are heavily used to guide this process. Key metrics like Ligand Efficiency (LipE) are calculated to assess the binding potency of a ligand relative to its lipophilicity (logP). gardp.org A high LipE is desirable as it indicates that the compound achieves good potency without being excessively greasy, which can lead to off-target effects and poor pharmacokinetic properties. gardp.org

For this compound, computational studies guide modifications to its structure to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The incorporation of a fluorine atom, for example, is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. nih.gov QSAR models can predict how different substitutions on the benzamide scaffold will affect properties like solubility, permeability, and plasma protein binding. nih.govnih.gov This allows for the rational design of derivatives with an optimized balance of properties. molaid.com

Table 3: Theoretical Physicochemical Property Optimization of a this compound Scaffold This table illustrates how computational models can predict the effect of structural modifications on key drug-like properties, based on principles from SAR studies.

| Modification to Scaffold | Predicted LogP | Predicted Ligand Efficiency (LipE) | Predicted Permeability | Rationale for Change |

|---|---|---|---|---|

| Base Scaffold | 1.5 | 4.5 | Moderate | Starting point for optimization. |

| Add methyl group to amide N | 1.9 | 4.2 | Moderate-High | Increases lipophilicity, may improve permeability. |

| Replace F with Cl | 1.8 | 4.6 | Moderate | Modulates electronic properties and lipophilicity. nih.gov |

| Add small aliphatic ring | 2.5 | 4.0 | High | Can improve binding through hydrophobic interactions and enhance permeability. |

Theoretical Prediction of Biological Activity through In Silico Profiling

Advanced Molecular Docking and Binding Energy Calculations

Advanced molecular docking simulations are pivotal in elucidating the potential therapeutic applications of small molecules like this compound. These computational techniques predict the preferred orientation of a ligand when bound to a specific protein target, providing insights into the binding affinity and the nature of the intermolecular interactions.

Molecular docking studies for benzamide derivatives have explored a range of protein targets, including those involved in cancer and viral replication. researchgate.netniscpr.res.in For instance, based on the crystallographic analysis of the structurally similar molecule 3-Fluoro-4-hydroxybenzoic acid, a plausible target for this compound is the macrodomain of the non-structural protein 3 (NSP3) from SARS-CoV-2. rcsb.org This enzyme plays a crucial role in the viral life cycle, making it a viable target for antiviral drug development. rcsb.org

Elucidation of Ligand-Protein Interaction Modes

To understand the binding mechanism of this compound, molecular docking simulations can be performed. In a hypothetical docking study with the SARS-CoV-2 NSP3 macrodomain (PDB ID: 5RTZ), the ligand is positioned within the binding pocket, and its interactions with key amino acid residues are analyzed.

The binding of this compound is typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The 4-hydroxyl group and the amide moiety are key functional groups that can act as hydrogen bond donors and acceptors. The fluorine atom at the 3-position can modulate the electronic properties of the aromatic ring and may participate in favorable interactions with the protein.

Key interactions could involve the formation of hydrogen bonds between the hydroxyl group of the ligand and the side chains of amino acids such as Aspartic Acid and Glycine, and between the amide group and the backbone of residues like Isoleucine and Valine. The aromatic ring of the benzamide can engage in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine or Tyrosine within the binding site.

Table 1: Hypothetical Ligand-Protein Interactions of this compound with SARS-CoV-2 NSP3 Macrodomain

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP22 | Hydrogen Bond (with 4-OH) | 2.8 |

| GLY48 | Hydrogen Bond (with Amide NH) | 3.1 |

| ILE23 | Hydrogen Bond (with Amide C=O) | 2.9 |

| PHE156 | π-π Stacking | 3.5 |

| VAL49 | Hydrophobic | 3.8 |

| ALA51 | Hydrophobic | 3.9 |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational modeling principles.

Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity. cbirt.net A lower binding energy indicates a more stable protein-ligand complex. For this compound, a favorable binding energy would suggest its potential as an inhibitor of the target protein.

Table 2: Hypothetical Binding Energy Calculation for this compound

| Parameter | Energy (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 25.8 |

| Non-polar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG_bind) | -45.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational modeling principles.

Induced Fit Docking and Conformational Adaptation Studies

Standard molecular docking often treats the protein as a rigid entity. However, in reality, proteins are flexible and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit". eyesopen.com Induced fit docking (IFD) simulations account for this flexibility, providing a more accurate representation of the binding event. mdpi.com

In an IFD study of this compound, the side chains of the amino acid residues in the binding pocket are allowed to move and adapt to the presence of the ligand. This can lead to the identification of more optimal binding poses and a more accurate prediction of the binding affinity. researchgate.net

The process typically involves an initial docking of the ligand to a rigid receptor, followed by a refinement stage where the protein side chains in the vicinity of the ligand are allowed to flex. This iterative process allows for the mutual adaptation of both the ligand and the protein, resulting in a more realistic model of the complex. cbirt.net

Conformational adaptation studies can reveal significant changes in the binding site architecture. For example, the movement of a key residue could open up a new sub-pocket, allowing for additional favorable interactions with the ligand. The root-mean-square deviation (RMSD) of the protein backbone and side chains before and after ligand binding can quantify the extent of these conformational changes.

Table 3: Hypothetical Induced Fit Docking Results for this compound

| Parameter | Initial Docking | Induced Fit Docking |

| Binding Energy (kcal/mol) | -7.8 | -9.2 |

| Ligand RMSD (Å) | 1.5 | 0.8 |

| Key Residue (PHE156) Side Chain RMSD (Å) | - | 1.2 |

| New Hydrogen Bonds Formed | 0 | 1 (with SER154) |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational modeling principles.

These advanced computational approaches are instrumental in the early stages of drug discovery, enabling the rational design and optimization of lead compounds like this compound for enhanced efficacy and selectivity.

Strategic Role As a Molecular Scaffold in Chemical Biology and Drug Discovery Research

Design and Development of 3-Fluoro-4-hydroxybenzamide-Containing Inhibitors

The unique structure of this compound has been effectively utilized in the creation of inhibitors for several key biological targets. The strategic placement of the fluorine atom can enhance binding affinity and modulate electronic properties, while the hydroxybenzamide moiety often acts as a critical zinc-binding group in metalloenzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression, making them an important target for cancer therapy. researchgate.nettandfonline.comfrontiersin.org The this compound scaffold has been incorporated into the design of potent and selective HDAC inhibitors. researchgate.netnih.gov

In one study, novel N-benzyltriazolyl-hydroxamate derivatives were designed based on known HDAC6 inhibitors. Among the synthesized compounds, a derivative featuring the this compound core, specifically 3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide, demonstrated significant HDAC6 inhibitory activity with an IC50 value of 7.08 nM. researchgate.netnih.gov This compound also showed a 42-fold selectivity over HDAC1. researchgate.netnih.gov Computational docking studies revealed that the capping group of this molecule aligns with the conserved L1 pocket of HDAC6, which is associated with its subtype selectivity. researchgate.netnih.gov

Another research effort focused on developing dual inhibitors of HDACs and cyclooxygenase (COX). mdpi.com While specific inhibitory data for a direct this compound derivative was not the primary focus, the study underscores the utility of hydroxamic acid-containing scaffolds in designing multi-target agents. mdpi.com The research on indole-3-butyric acid derivatives as HDAC inhibitors also highlights the importance of the hydroxamic acid group, a key feature of the broader class to which this compound belongs, in achieving potent inhibition of HDAC1, HDAC3, and HDAC6. tandfonline.com

The following table summarizes the inhibitory activities of selected HDAC inhibitors that utilize a scaffold related to or including this compound.

| Compound/Derivative | Target HDAC | IC50 Value | Selectivity | Reference |

| 3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide | HDAC6 | 7.08 nM | 42-fold over HDAC1 | researchgate.netnih.gov |

| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 nM | tandfonline.com | |

| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 nM | tandfonline.com | |

| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 nM | tandfonline.com | |

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | 24.45 µM | Selective over HDAC1, 2, and 6 | frontiersin.org |

The immunoproteasome is a specialized form of the proteasome expressed in immune cells and is a promising target for treating hematological malignancies and autoimmune diseases. mdpi.commdpi.com Research has explored the development of non-covalent inhibitors to circumvent the toxicity associated with covalent inhibitors. mdpi.com

While direct studies on this compound as an immunoproteasome inhibitor are not extensively detailed, the principles of inhibitor design for this target often involve scaffolds that can form key interactions within the enzyme's active site. For instance, studies on other inhibitors have identified crucial interactions with residues like Thr1, Phe31, Thr21, and Tyr169 in the β1i and β5i subunits. mdpi.com The structural motifs present in this compound could potentially be adapted to fit these binding pockets. The development of selective inhibitors for the β5i subunit is a significant area of research, with various peptide and non-peptide-based inhibitors being investigated. mdpi.com

The versatility of the this compound scaffold extends to other enzyme systems. For example, the related compound 4-fluoro-3-hydroxybenzoic acid is a precursor for synthesizing potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in the metabolism of hormones and neurotransmitters.

Furthermore, derivatives of the structurally similar 3-fluoro-4-hydroxybenzaldehyde (B106929) have been synthesized and shown to possess various biological activities. Curcuminoid analogues derived from it exhibit inhibitory activity against human ovarian cancer cells, while its hydrazone derivatives show potent inhibition of macrophage migration, indicating anti-inflammatory potential. ossila.com Caffeic acid phenylethyl amide derivatives synthesized from this aldehyde have demonstrated cytoprotective activity. ossila.com Additionally, research into dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has utilized scaffolds containing a 3-fluoro-4-phenylphenyl group, highlighting the broader applicability of the fluorinated phenyl motif in designing enzyme inhibitors. mdpi.com

The following table outlines various enzyme and protein targets modulated by derivatives containing a 3-fluoro-4-hydroxy-substituted phenyl ring.

| Derivative Class | Target | Biological Activity | Reference |

| Curcuminoid analogues | Human ovarian cancer cell line A2780 | IC50 of 0.75 μM | ossila.com |

| Hydrazone derivatives | Macrophage migration | Anti-inflammatory activity | ossila.com |

| Caffeic acid phenylethyl amide derivatives | Peroxide-induced cell damage | Cytoprotective activity | ossila.com |

| β-arylsulfotransferase IV inhibitors | β-arylsulfotransferase IV | Enzyme inhibition | |

| N-hydroxyurea derivatives | COX-2 and 5-LOX | Dual enzyme inhibition | mdpi.com |

Exploration of Immunoproteasome Inhibition Potentials

Derivatization and Analogue Synthesis for Structural Exploration

The this compound scaffold is a valuable starting point for further chemical modification to explore structure-activity relationships (SAR) and discover new bioactive molecules.

Rational design strategies are employed to create functionalized derivatives of this compound with improved potency and selectivity. nih.gov This approach relies on understanding the interactions between the inhibitor and its target protein, often aided by computational modeling. researchgate.net

For instance, in the design of HDAC6 inhibitors, the this compound core was part of a larger molecule where the triazole capping group was systematically modified to optimize interactions with the L1 pocket of the enzyme. researchgate.netnih.gov This led to the identification of a derivative with nanomolar potency and high selectivity. researchgate.netnih.gov Similarly, the synthesis of inhibitors for β-arylsulfotransferase IV from 4-fluoro-3-hydroxybenzoic acid demonstrates the rational use of this scaffold to target specific enzymes. The introduction of fluorine is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. nih.govmdpi.com

Scaffold hopping is a medicinal chemistry strategy used to identify novel molecular frameworks with similar biological activity to a known active compound. researchgate.net This technique can lead to the discovery of compounds with improved properties, such as better patentability, selectivity, or pharmacokinetic profiles. biorxiv.orgresearchgate.net

While specific examples of scaffold hopping originating directly from this compound are not prevalent in the searched literature, the principle is widely applied in drug discovery programs that utilize similar chemical motifs. For example, in the quest for new anticancer agents, a scaffold-hopping strategy inspired by the natural product evodiamine (B1670323) led to the synthesis of diverse new scaffolds, some of which showed potent antitumor activity. acs.org This approach demonstrates how a core structure can be systematically altered to explore new chemical space and identify novel, potent compounds. researchgate.netacs.org

Rational Design of Functionalized Derivatives

Integration into Proteolysis-Targeting Chimeras (PROTACs) for Target Degradation

The chemical scaffold of this compound has emerged as a valuable component in the rational design of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment. PROTACs are heterobifunctional molecules that typically consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. invivochem.comacs.orgnih.gov This tripartite assembly facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Recent advancements in drug discovery have identified derivatives of this compound as effective targeting ligands for specific proteins of therapeutic interest. A notable example is the development of degraders targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a protein implicated in liver diseases. invivochem.commedchemexpress.comgoogle.com In this context, the this compound moiety serves as the "warhead" that specifically recognizes and binds to the HSD17B13 protein.

One such PROTAC, designated as "PTOTAC HSD17B13 degrader 1," exemplifies the integration of the this compound scaffold. invivochem.commedchemexpress.comcymitquimica.com This molecule is a conjugate that includes a derivative of this compound as the HSD17B13-targeting ligand, which is then connected via a linker to a separate E3 ligase ligand. invivochem.commedchemexpress.comcymitquimica.com This modular design allows the PROTAC to bring the HSD17B13 protein into close proximity with the E3 ligase, thereby initiating the degradation process.

The strategic use of fluorination in the benzamide (B126) scaffold can be crucial. The introduction of a fluorine atom can modulate key physicochemical properties of the ligand, such as binding affinity, metabolic stability, and membrane permeability. acs.org In the case of benzamide-type ligands, fluorination has been shown to potentially increase binding affinity for their targets. acs.org This enhancement is a significant factor in the design of potent and selective PROTACs.

It is important to distinguish the role of this compound from that of other fluorinated compounds used in PROTACs, such as 3-fluoro-4-hydroxyprolines, which have been developed as ligands for the von Hippel-Lindau (VHL) E3 ligase. nih.govnih.govresearchgate.net In the case of the HSD17B13 degrader, the this compound component is not the E3 ligase binder but rather the specific targeting element for the protein destined for degradation. invivochem.commedchemexpress.comgoogle.com

The table below outlines the components of a representative PROTAC utilizing a this compound derivative.

| PROTAC Component | Chemical Moiety | Function | Example |

| Target Protein Ligand | This compound derivative | Binds to the target protein (e.g., HSD17B13) | HSD17B13 degrader 2 |

| Linker | tert-Butyl 5-bromoisoindoline-2-carboxylate based | Connects the target ligand and the E3 ligase ligand | PROTAC Linker |

| E3 Ligase Ligand | E3 ligase Ligand 31 | Recruits an E3 ubiquitin ligase (e.g., Cereblon) | E3 ligase Ligand 31 |

Data derived from publicly available information on PTOTAC HSD17B13 degrader 1. invivochem.commedchemexpress.comcymitquimica.com

The successful integration of the this compound scaffold into PROTACs underscores its utility as a versatile building block for creating highly specific and effective protein degraders. This approach opens new avenues for targeting proteins that have been traditionally difficult to inhibit with conventional small molecules.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 3 Fluoro 4 Hydroxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Research

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the atomic arrangement and chemical environment within a compound. For fluorinated molecules like 3-Fluoro-4-hydroxybenzamide, specific NMR techniques are particularly powerful.

Applications of ¹⁹F NMR for Fluorinated Compound Analysis

The presence of the fluorine atom in this compound makes ¹⁹F NMR an exceptionally valuable analytical tool. The ¹⁹F nucleus possesses favorable properties for NMR, including 100% natural abundance and high sensitivity, which is nearly comparable to that of the proton (¹H) nucleus. numberanalytics.comnih.gov This high sensitivity allows for the analysis of low-concentration samples. scholaris.ca

A key advantage of ¹⁹F NMR is its vast chemical shift range, spanning over 800 ppm, which provides excellent signal dispersion and reduces the likelihood of peak overlap, even in complex mixtures. numberanalytics.commdpi.com This wide range makes the ¹⁹F chemical shift highly sensitive to subtle changes in the local electronic environment, enabling the differentiation of various fluorine-containing species. mdpi.com Consequently, ¹⁹F NMR is invaluable for structural characterization, monitoring the progress of fluorination reactions, and studying the interactions of fluorinated compounds in various chemical and biological systems. numberanalytics.comrsc.org

In the context of research involving analogs like 3-fluoro-4-hydroxybenzoic acid, ¹⁹F NMR has been instrumental. For instance, it has been used to monitor the products formed during chloramination, a water treatment process. nih.govrsc.org The lack of naturally occurring fluorinated compounds minimizes background signals, making ¹⁹F NMR ideal for analyzing reaction mixtures with minimal purification. nih.govscholaris.ca This technique can be used to track the degradation and transformation of fluorinated molecules, providing insights into reaction mechanisms and kinetics. scholaris.canih.gov

Key Features of ¹⁹F NMR for Fluorinated Compound Analysis

| Feature | Description | Significance for this compound |

|---|---|---|

| High Sensitivity | The ¹⁹F nucleus has a high magnetogyric ratio, making it almost as sensitive as ¹H. numberanalytics.com | Enables detection and analysis at low concentrations. |

| 100% Natural Abundance | The stable ¹⁹F isotope is the only naturally occurring one. nih.gov | Simplifies spectra and enhances signal strength without isotopic enrichment. |

| Wide Chemical Shift Range | Spans over 800 ppm, offering excellent signal resolution. numberanalytics.commdpi.com | Allows for clear distinction between the parent compound and potential byproducts or metabolites. |

| No Background Signal | Fluorine is virtually absent in natural biological systems. mdpi.com | Provides clean spectra, ideal for studying reactions in complex media. nih.gov |

Multi-Nuclear and Multidimensional NMR for Complex System Characterization

While ¹⁹F NMR is powerful, a more complete structural picture of this compound and its behavior in complex systems is achieved through multi-nuclear and multidimensional NMR techniques. numberanalytics.comnumberanalytics.com These methods resolve overlapping signals and establish correlations between different nuclei (e.g., ¹H, ¹³C, ¹⁵N, and ¹⁹F), revealing through-bond and through-space connectivities. wikipedia.org

Two-dimensional (2D) NMR experiments are particularly crucial. For example, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with directly attached heteronuclei like ¹³C or ¹⁵N, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-4 bonds). wikipedia.orgcreative-biostructure.com

In studies on the closely related 3-fluoro-4-hydroxybenzoic acid, a suite of advanced 2D NMR experiments has been employed to unravel the structures of disinfection byproducts in a complex mixture without prior separation. nih.govrsc.org These experiments include:

¹H,¹⁹F HETCOR (Heteronuclear Correlation): Establishes correlations between protons and fluorine atoms, providing crucial JHF coupling constants. rsc.org

¹⁹F,¹³C HMBC: Correlates the fluorine atom with nearby carbon atoms, helping to piece together the carbon skeleton relative to the C-F bond. rsc.orgrsc.org

¹H,¹⁵N HSQC/HMBC: Used when reacting with ¹⁵N-labeled reagents, these experiments trace the incorporation of nitrogen and its position relative to other atoms. rsc.org

These sophisticated NMR approaches allow for the complete structural determination of small fluorinated molecules even within intricate matrices, demonstrating their power for mechanistic and metabolomic studies involving compounds like this compound. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Characterization and Reaction Monitoring

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of compounds and for monitoring chemical reactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). innovareacademics.in This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₆FNO₂), HRMS can confirm its molecular weight and distinguish it from other compounds with the same nominal mass but different elemental compositions. innovareacademics.in

Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS offer the high resolving power necessary for this work. innovareacademics.in In research on the chloramination of 3-fluoro-4-hydroxybenzoic acid, a 12 T FT-ICR mass spectrometer was used to analyze the complex mixture of disinfection byproducts. acs.org This allowed for the assignment of molecular formulas to hundreds of reaction products, revealing processes such as oligomerization and the substitution of the fluorine atom. acs.org Such detailed analysis is critical for understanding the reactivity and environmental fate of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz It is a standard tool in pharmaceutical research and development for confirming the identity and assessing the purity of synthesized compounds. google.com

For this compound, an LC-MS method would typically involve injecting a sample onto an HPLC column to separate the target compound from any impurities, starting materials, or byproducts. The eluent from the column is then directed into the mass spectrometer, which provides a mass spectrum for each separated component. This confirms the molecular weight of the main peak as that of this compound and helps in identifying the structures of any impurities. In studies of related compounds, LC-MS has been used extensively to monitor the progress of reactions over time and to determine the purity of the final products. nih.govnih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) can further enhance the speed and efficiency of these separations. lcms.cz

Advanced Chromatographic Separations for Isolation and Purity Assessment

Chromatography is fundamental for both the isolation of this compound after its synthesis and the rigorous assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. lcms.cz

For analytical purity assessment, a reverse-phase HPLC method is typically developed. This involves a stationary phase (e.g., C18) and a mobile phase, often a mixture of water (with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is optimized by adjusting the gradient of the mobile phase to achieve good resolution between the peak for this compound and any potential impurities. Purity is then determined by the relative area of the main peak, often detected by UV absorbance. nih.gov For analogous compounds, HPLC methods have been established to show purity levels exceeding 95%. nih.govnih.gov

For isolation, preparative HPLC is used, which employs larger columns and higher flow rates to handle larger quantities of material. nih.gov After initial purification by methods like column chromatography on silica (B1680970) gel, preparative HPLC can be used to obtain highly pure samples of this compound for subsequent research. nih.govnih.gov The selection of the stationary phase can be critical; for fluorinated aromatics, columns with pentafluorophenyl (PFP) phases can offer unique selectivity compared to standard C18 columns. researchgate.net

Typical Chromatographic Data for Purity Assessment of Related Hydroxybenzamides

| Compound | HPLC Method | Purity (%) | Retention Time (min) |

|---|---|---|---|

| Methyl 4-amino-2-hydroxybenzoate | Method A (Gradient Hexane-EtOAc) | 97 | 11.3 |

| Isopropyl 4-amino-2-hydroxybenzoate | Method A (Gradient Hexane-EtOAc) | 98 | 13.4 |

| Methyl 2-hydroxy-4-(methylamino)benzoate | Method A (Gradient Hexane-EtOAc) | 99 | 13.4 |

Data derived from studies on analogous compounds. nih.gov

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the purification (preparative) and quantitative analysis (analytical) of this compound and its derivatives. The versatility of HPLC allows for the separation of the target compound from complex mixtures, such as reaction workups or biological matrices.

Analytical HPLC is primarily employed to determine the purity of this compound and to quantify its presence in a sample. A common approach involves using a reverse-phase C18 column. For instance, one established method utilizes a Waters XBridge C18 column (2.1 x 50 mm, 5 µm) with a gradient elution. google.com The mobile phase consists of two components: solvent A, which is water containing 0.0375% trifluoroacetic acid (TFA), and solvent B, acetonitrile with 0.01875% TFA. google.com The gradient runs from 10% B to 100% B over a short period, enabling efficient separation at a flow rate of 0.8 mL/minute. google.com Another analytical method for related hydroxybenzamides uses a Synergi 4µ Hydro-RP 80A column with a gradient of methanol in water, both containing 0.05 vol% of TFA, at a flow rate of 1.4 mL/min. nih.gov

Preparative HPLC is utilized for the isolation and purification of this compound on a larger scale. This is crucial for obtaining high-purity material for further research or as a final purification step in a synthesis process. The principles are similar to analytical HPLC, but it employs larger columns and higher flow rates to handle larger sample loads. For example, the purification of related benzamide (B126) compounds has been successfully achieved using an ACE 5 AQ column (150 × 20 mm) with a methanol/water gradient (both with 0.05 vol% TFA) at a flow rate of 17 mL/min. nih.gov In another instance, a preparative method for a similar compound involved a linear gradient of acetonitrile (containing 0.1% TFA) in water (also with 0.1% TFA) at a flow rate of 30 ml/min, with UV detection at 254 nm. google.com

The choice of stationary phase, mobile phase composition, and gradient profile are critical for achieving optimal separation. The use of an acid modifier like TFA is common to improve peak shape and resolution for phenolic compounds like this compound. Detection is typically performed using a UV detector, often at wavelengths of 254 nm and 280 nm, where the benzamide structure exhibits strong absorbance. nih.govgoogle.com

Table 1: Exemplary HPLC Conditions for Benzamide Derivatives

| Parameter | Analytical HPLC Method 1 | Analytical HPLC Method 2 | Preparative HPLC Method 1 | Preparative HPLC Method 2 |

|---|---|---|---|---|

| Column | Waters XBridge C18 (2.1 x 50 mm, 5 µm) google.com | Synergi 4µ Hydro-RP 80A nih.gov | ACE 5 AQ (150 × 20 mm) nih.gov | Not specified |

| Mobile Phase A | Water + 0.0375% TFA google.com | Water + 0.05 vol% TFA nih.gov | Water + 0.05 vol% TFA nih.gov | Water + 0.1% TFA google.com |

| Mobile Phase B | Acetonitrile + 0.01875% TFA google.com | Methanol + 0.05 vol% TFA nih.gov | Methanol + 0.05 vol% TFA nih.gov | Acetonitrile + 0.1% TFA google.com |

| Gradient | 10% to 100% B over 3.5 min google.com | 10% to 100% Methanol in 20 min nih.gov | 8% to 100% Methanol nih.gov | Linear gradient from 10% to 60% A in 35 min google.com |

| Flow Rate | 0.8 mL/min google.com | 1.4 mL/min nih.gov | 17 mL/min nih.gov | 30 mL/min google.com |

| Detection | UV google.com | UV at 254 nm nih.gov | UV at 254 and 280 nm nih.gov | UV at 254 nm google.com |

Chiral Separation Techniques for Stereoisomer Analysis

Chiral chromatography is an indispensable technique for the separation and analysis of stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements. numberanalytics.com This is particularly relevant when this compound is incorporated into a larger molecule that contains one or more chiral centers, resulting in enantiomers or diastereomers. These stereoisomers can exhibit different biological activities, making their separation and analysis critical. libretexts.org

The primary method for separating stereoisomers is through the use of a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC). google.comnumberanalytics.com CSPs are themselves chiral and interact differently with each stereoisomer, leading to different retention times and thus, separation.

For compounds containing chiral centers, enantiomerically-enriched forms can be obtained using chromatography on a resin with an asymmetric stationary phase. google.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for separating a broad range of chiral compounds. csic.esmdpi.com For example, amylose tris(3,5-dimethylphenylcarbamate) is a common stationary phase used for chiral separations. mdpi.com

The mobile phase composition is a critical parameter in optimizing chiral separations. Typical mobile phases for normal-phase chiral chromatography consist of a hydrocarbon solvent like hexane (B92381) or heptane, mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. google.commdpi.com The proportion of the alcohol modifier can be adjusted to fine-tune the separation. csic.es An alkylamine, like diethylamine (B46881) (DEA), is often added in small concentrations (e.g., 0.1%) to the mobile phase to improve peak shape and resolution, especially for basic compounds. google.com

The selection of the appropriate CSP and mobile phase often involves a screening process where multiple column and solvent combinations are tested to find the optimal conditions for a specific separation. numberanalytics.comcsic.es Factors such as flow rate and column temperature can also be adjusted to improve the resolution between stereoisomers. csic.es

Table 2: General Approaches for Chiral Separation of Related Compounds

| Technique | Stationary Phase Type | Typical Mobile Phase | Common Modifiers | Key Considerations |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose derivatives) csic.esmdpi.com | Hydrocarbon/Alcohol (e.g., Hexane/Isopropanol, Heptane/Ethanol) google.commdpi.com | Alkylamine (e.g., Diethylamine) google.com | Column screening is often necessary. numberanalytics.com Mobile phase composition is key to resolution. csic.es |

| Chiral SFC | Asymmetric stationary phase google.com | Supercritical CO2 with co-solvents (e.g., Methanol, Isopropanol) | Amine additives (e.g., Diethylamine, Isopropylamine) google.com | Offers high resolution and is a common alternative to HPLC. numberanalytics.com |

Investigations into Enzymatic Interactions and Biological Target Engagement of 3 Fluoro 4 Hydroxybenzamide Derivatives

In Vitro Enzyme Inhibition Kinetics and Mechanism Determination

The study of enzyme inhibition is fundamental to understanding the mechanism of action of potential therapeutic agents. For derivatives of 3-fluoro-4-hydroxybenzamide, research has identified inhibitory activity against several key enzyme classes. The specific substitution pattern on the benzamide (B126) scaffold plays a crucial role in both the potency and selectivity of these interactions.

Research into related hydroxybenzoic acid and benzamide derivatives has revealed inhibitory activities against a range of enzymes. For instance, some hydroxybenzoate derivatives are known to inhibit enzymes involved in metabolic processes. smolecule.com Studies on isomers like 4-fluoro-3-hydroxybenzoic acid have shown it to be an inhibitor of β-arylsulfotransferase IV, an enzyme critical for metabolizing hormones and neurotransmitters, by binding to its active site. Furthermore, derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with the substituent at the C1 position being important for activity. nih.gov

A notable target class for benzamide derivatives is histone deacetylases (HDACs). google.com Molecular docking simulations have suggested that N-substituted benzamide derivatives can form hydrogen bonds and hydrophobic interactions with the active sites of HDAC2 and HDAC8. researchgate.net Another significant target is the heat shock protein 90 (Hsp90), where hydroxybenzamide derivatives act as inhibitors by blocking the ATP binding site. google.comgoogle.com

Kinetic studies are employed to determine the nature of this inhibition. For example, analysis of α-glucosidase inhibition by flavonoids often involves generating Lineweaver-Burk plots to distinguish between competitive, non-competitive, or other modes of inhibition. researchgate.net Similarly, studies on 4-hydroxybenzoate (B8730719) 1-hydroxylase from Candida parapsilosis have identified competitive inhibitors. nih.gov These methods are directly applicable to characterizing the interaction of this compound derivatives with their enzymatic targets.

The following table summarizes enzyme inhibition data for related benzamide and hydroxybenzoic acid derivatives, illustrating the types of targets and inhibitory mechanisms that are relevant for this compound compounds.

| Compound Class/Derivative | Enzyme Target | Inhibition Mechanism/Key Findings | Reference |

|---|---|---|---|

| N-Substituted Benzamides | Histone Deacetylases (HDAC2, HDAC8) | Binding via hydrogen bonds and hydrophobic interactions within the active site. | researchgate.net |

| Hydroxybenzamide Derivatives | Heat Shock Protein 90 (Hsp90) | ATP binding site inhibitors. | google.comgoogle.com |

| 4-Fluoro-3-hydroxybenzoic acid | β-arylsulfotransferase IV (β-AST-IV) | Binds to the active site, preventing substrate sulfation. | |

| Fluorinated 4-hydroxybenzoates | 4-hydroxybenzoate 1-hydroxylase | Enzyme catalyzes conversion to corresponding hydroquinones; inhibited by competitors of the aromatic substrate. | nih.gov |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives | COX-2 and 5-LOX | Dual inhibitors; activity influenced by C1 substituent. | nih.gov |

| Hydrazone derivatives of 3-fluoro-4-hydroxybenzaldehyde (B106929) | Macrophage Migration Inhibitory Factor | Potent inhibitory activity observed. | ossila.com |

Biophysical Studies of Protein-Ligand Binding Interactions

To comprehend the molecular basis of target engagement, a variety of biophysical techniques are employed to study the direct binding of ligands to their protein targets. numberanalytics.comnih.gov These methods provide detailed information on binding affinity, kinetics, thermodynamics, and the specific structural interactions involved.

For fluorinated compounds like this compound derivatives, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Since fluorine is absent in naturally occurring biological macromolecules, the ¹⁹F NMR signal provides a sensitive and specific probe for observing ligand binding, conformational changes, and for fragment-based screening without interference from background protein signals. researchgate.net

X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structure of protein-ligand complexes at atomic resolution. numberanalytics.com For example, studies on 3-fluoro-4-hydroxyprolines binding to the von Hippel–Lindau (VHL) E3 ligase revealed that fluorination can invert the natural pucker preference of the proline ring, which in turn affects molecular recognition. nih.gov Co-crystal structures have rationalized the preferential binding for specific stereoisomers, highlighting the subtle but critical role of fluorine in modulating non-covalent interactions. nih.gov

Computational modeling , including molecular docking and molecular dynamics (MD) simulations, complements experimental approaches. numberanalytics.commdpi.com Docking can predict the preferred binding orientation of a ligand in a protein's active site, while MD simulations provide insights into the dynamic nature of the complex and the stability of interactions over time. researchgate.netmdpi.com Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Solvent-Accessible Surface Area (SASA) to identify buried interaction surfaces, and hydrogen bond occupancy to quantify critical interactions. mdpi.com

Other valuable techniques include:

Isothermal Titration Calorimetry (ITC) , which measures the heat released or absorbed during binding to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). numberanalytics.com

Surface Plasmon Resonance (SPR) , which monitors binding in real-time to determine association (k_on) and dissociation (k_off) rate constants. numberanalytics.com

Fluorescence Spectroscopy , which can detect binding through changes in the intrinsic fluorescence of the protein or a fluorescent label. numberanalytics.comchimia.ch

The table below outlines biophysical methods applicable to studying the interactions of this compound derivatives.

| Biophysical Technique | Information Obtained | Relevance to this compound | Reference |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Direct observation of ligand binding, conformational changes, screening hits. | Highly sensitive probe due to the fluorine atom, enabling background-free analysis. | researchgate.net |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Reveals specific atomic interactions (H-bonds, hydrophobic contacts) and induced-fit conformational changes. | numberanalytics.comnih.gov |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, binding stability, free energy of binding. | Elucidates the role of dynamics in ligand recognition and the stability of binding poses over time. | mdpi.com |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_d), stoichiometry, and thermodynamics (ΔH, ΔS). | Provides a complete thermodynamic profile of the binding interaction. | numberanalytics.com |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_d). | Allows for real-time monitoring of the binding and dissociation events. | numberanalytics.com |

Methodologies for Biological Target Identification and Validation

Identifying the specific biological target of a bioactive compound is a critical step in drug discovery. The process of target validation involves confirming that modulating the activity of the identified target produces a desired therapeutic effect. ddtjournal.com This validation is typically a multi-level process, starting at the molecular level and progressing to cellular and in vivo models. ddtjournal.com

A modern and powerful approach for target identification and validation is the use of Proteolysis Targeting Chimeras (PROTACs) . nih.gov PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov Recent patent filings describe this compound-containing compounds designed as inhibitors or degraders that target 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) . google.com These molecules link a HSD17B13-binding ligand to an E3 ligase binder, providing a clear strategy for validating HSD17B13 as a target for liver diseases. google.com The successful degradation of a target protein by such a PROTAC provides strong evidence of target engagement in a cellular context. nih.govnih.gov

The validation framework can be conceptualized through "four pillars":

Exposure at the site of action : Ensuring the compound reaches the target tissue and cellular compartment.

Target engagement : Demonstrating that the compound binds to its intended target in cells.

Functional pharmacology : Showing that target engagement leads to a measurable functional output (e.g., enzyme inhibition, protein degradation).

Phenotype modulation : Linking the functional output to a relevant physiological or pathological phenotype. nih.gov

For this compound derivatives, target identification can begin with broad screening assays followed by more focused validation studies. For example, if a derivative shows anti-proliferative effects, it could be tested against a panel of known cancer targets like HDACs or Hsp90. researchgate.netgoogle.com Confirmation of hits from these screens involves measuring potency (e.g., IC₅₀ or Kᵢ values) and demonstrating a structure-activity relationship (SAR). idrblab.netnih.gov

| Methodology | Description | Example Application | Reference |

|---|---|---|---|

| Targeted Protein Degradation (PROTACs) | Using heterobifunctional molecules to induce degradation of a target protein via the ubiquitin-proteasome system. | This compound derivatives targeting HSD17B13 for degradation in liver disease models. | nih.govgoogle.com |

| Biochemical Assays | In vitro assays measuring the effect of a compound on the activity of a purified enzyme or receptor. | Determining IC₅₀ values of benzamide derivatives against a panel of histone deacetylase (HDAC) isoforms. | researchgate.netidrblab.net |

| Cell-Based Assays | Measuring the functional consequences of target engagement within a cellular context. | Assessing the degradation of Brd4 in cells treated with a PROTAC containing a 3-fluoro-4-hydroxyproline moiety. | nih.gov |

| The "Four Pillars" Framework | A translational pharmacology approach to validate targets by linking drug exposure to target engagement, functional activity, and a phenotypic outcome. | Systematically validating a novel target by demonstrating compound exposure, target binding, pathway modulation, and efficacy in a disease model. | nih.gov |

Analysis of Modulation of Cellular Pathways and Processes

Ultimately, the biological effect of a compound is determined by how it modulates cellular pathways and processes. Derivatives of this compound can influence cell behavior by engaging specific targets that are nodes in larger signaling or metabolic networks.

One key area of modulation is signal transduction. Many receptors, such as G-protein coupled receptors (GPCRs), initiate intracellular signaling cascades upon activation. nih.gov For example, group I metabotropic glutamate (B1630785) receptors (mGluRs) couple to G_q proteins, activating phospholipase C and leading to calcium mobilization and protein kinase C (PKC) activation. nih.gov A this compound derivative that inhibits a kinase or phosphatase within such a pathway could profoundly alter the cellular response to external stimuli.

Another critical cellular process is the regulation of metabolism and organelle function. Research on structurally related 5-chloro-2-hydroxybenzamide derivatives has shown they can act as modulators of mitochondria-ER contacts (MERCs) . mpg.de These compounds were found to restore cholesterol trafficking in a cell model of amyotrophic lateral sclerosis (ALS) by increasing the proximity of the two organelles. This modulation was observed to promote lipid droplet formation and restore mitochondrial cristae structure, demonstrating a profound impact on cellular lipid metabolism and organelle health. mpg.de

Furthermore, engagement with targets like Hsp90 or HDACs directly impacts fundamental cellular processes. Hsp90 inhibition disrupts the folding and stability of numerous client proteins, many of which are critical oncoproteins, thereby affecting cell survival and proliferation. google.com HDAC inhibition alters the acetylation state of histones and other proteins, leading to changes in gene expression and the regulation of cell cycle and apoptosis. google.com

The introduction of fluorine can also impact cellular uptake, a primary process for drug action. The increased lipophilicity and altered electronic nature due to fluorination can enhance a molecule's ability to cross biological membranes, leading to higher intracellular concentrations and greater efficacy. smolecule.com

| Cellular Pathway/Process | Mechanism of Modulation | Potential Outcome | Reference |

|---|---|---|---|

| Protein Homeostasis (Degradation) | Recruitment of E3 ligases to target proteins (e.g., Brd4) via PROTACs. | Target-selective protein degradation, altering gene expression and cell function. | nih.gov |

| Lipid Metabolism & Organelle Contacts | Modulation of mitochondria-ER contacts (MERCs). | Restoration of cholesterol trafficking, increased lipid droplet formation, and improved mitochondrial structure. | mpg.de |

| Gene Expression & Cell Cycle | Inhibition of histone deacetylases (HDACs). | Altered gene transcription, cell cycle arrest, and induction of apoptosis. | google.comresearchgate.net |

| Signal Transduction | Inhibition of key signaling proteins (e.g., kinases, Hsp90 client proteins). | Disruption of cancer cell survival and proliferation pathways. | google.comnih.gov |

| Ion Transport | Modulation of calcium-activated potassium channels. | Alteration of cellular membrane potential and excitability. | |

| Cellular Uptake | Enhanced permeability across biological membranes. | Increased intracellular concentration and bioavailability of the compound. | smolecule.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-hydroxybenzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions between 3-fluoro-4-hydroxybenzoic acid derivatives and ammonia or amine precursors. Key steps include:

- Esterification : Use ethyl 3-fluoro-4-hydroxybenzoate as an intermediate, followed by amidation with ammonia under controlled pH (e.g., using NH₃ in methanol) .

- Optimization : Adjust reaction temperature (40–60°C) and catalyst (e.g., HATU or EDC) to enhance coupling efficiency. Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the fluorine-proton coupling (e.g., J = 8–12 Hz for ortho-F) and hydroxy group resonance (~δ 10–12 ppm). The benzamide carbonyl (C=O) appears at ~δ 165–170 ppm in ¹³C NMR .

- FT-IR : Confirm the amide N–H stretch (~3300 cm⁻¹) and C=O stretch (~1660 cm⁻¹). Fluorine substitution reduces ring electron density, shifting aromatic C–H stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to distinguish positional isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different in vitro assays?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line specificity (e.g., HEK293 vs. HeLa).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may interfere with results .

- Structural-Activity Validation : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs to isolate fluorine-specific effects .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Prioritize fluorine’s electronegativity in hydrogen-bonding and hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does the 3-fluoro substituent influence the electronic properties and pharmacokinetics of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine reduces electron density on the benzamide ring, enhancing metabolic stability (measured via microsomal assays) and altering logP (use HPLC to quantify lipophilicity) .

- Pharmacokinetic Profiling : Conduct in vivo studies in rodent models to compare bioavailability and half-life. Fluorine’s impact on CYP450 metabolism can be assessed via liver microsome assays .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent Polarity : Test solubility in DMSO, methanol, and PBS (pH 7.4) under standardized conditions. Fluorine’s inductive effects may reduce solubility in polar solvents, requiring co-solvents like PEG-400 .